![molecular formula C19H19N3O3S B2811903 2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1008923-26-9](/img/structure/B2811903.png)

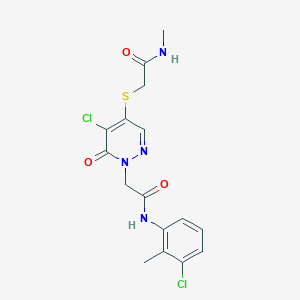

2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

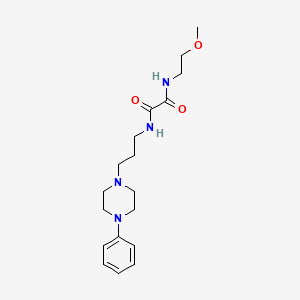

The compound is a derivative of quinazolinone , which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to have a diverse range of biological properties .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The specific reactions that “2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione” can undergo would depend on its exact structure.Scientific Research Applications

Structural Analogs and Their Applications

Thromboxane A2 Synthetase Inhibition : Research on Tröger's base analogs, such as 2,8-bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, has shown significant inhibitory activity against thromboxane A2 synthase, an enzyme involved in the formation of thromboxane A2, a compound that plays a role in platelet aggregation and vasoconstriction (Johnson et al., 1993).

Crystal Structure Analysis : Studies on 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives have contributed to the understanding of crystal structures and provided valuable information for the design of new materials with specific properties (Gumus et al., 2019).

Synthesis and Transformation Studies : Investigations into the synthesis and intramolecular conversion of substituted 2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-ones have provided insights into chemical reactions and potential applications in synthesizing novel compounds (Sedova et al., 2014).

Corrosion Inhibition : Oxadiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating potential applications in protecting metals from corrosion in acidic environments (Kalia et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Quinazolinone derivatives have been found to have various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . The specific mechanism of action would depend on the exact structure of the compound and its biological target.

Properties

IUPAC Name |

9,13-dimethyl-10-(2-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-11-6-4-5-7-15(11)21-18(26)20-17-12(2)19(21,3)25-16-9-8-13(22(23)24)10-14(16)17/h4-10,12,17H,1-3H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKWOXLNVYXFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-enamide](/img/structure/B2811840.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)